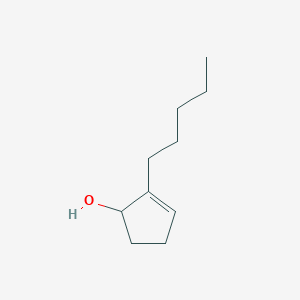
2-Cyclopenten-1-ol, 2-pentyl-
説明
科学的研究の応用
Photochromic Compounds
The compound 2-Cyclopenten-1-ol, 2-pentyl- has been studied in the context of photochromic materials. For instance, a derivative, 1,2-Bis[5-(2,2′-dicyanovinyl)-2-n-pentyl-3-thienyl]-3,3,4,4,5,5-hexafluorocyclopent-1-ene, demonstrates photochromic properties with potential applications in optical data storage and photo-switching devices. This material adopts a photoactive antiparallel conformation, enabling its reversible color change upon exposure to light, a characteristic valuable in photochromism (Li et al., 2006).
Catalytic Electronic Activation
Another application involves the catalytic electronic activation of similar compounds for chemical synthesis. Research demonstrates that derivatives of 2-Cyclopenten-1-ol, 2-pentyl-, such as 2-cyclohexen-1-ol and 2-cyclopenten-1-ol, can be electronically activated using aluminium-catalysed transfer hydrogenation. This process facilitates conjugate additions to allylic alcohols, a method termed catalytic electronic activation, which is pivotal in the synthesis of various organic compounds (Black, Edwards, & Williams, 2005).
Fragrance Industry Applications
Additionally, compounds related to 2-Cyclopenten-1-ol, 2-pentyl- are utilized in the fragrance industry. For example, 3-methyl-2-(pentyloxy)-2-cyclopenten-1-one, a fragrance material, has been reviewed for its toxicological and dermatological safety. These compounds, belonging to the ketones, cyclopentanones, and cyclopentenones fragrance structural group, are used for their distinct scent profiles in various fragrance formulations (Scognamiglio, Jones, Letizia, & Api, 2012).
Decomposition and Radical Reactions
The decomposition and radical reaction behavior of similar structures have been explored to understand their chemical reactivity and potential applications in synthetic chemistry. Studies on the decomposition of 1-pentyl radicals, which are structurally related, offer insights into the behavior of pentyl-substituted cyclopentene derivatives under various conditions, contributing to the knowledge in fields such as combustion chemistry and radical polymerization (Awan, Burgess, & Manion, 2012).
特性
IUPAC Name |
2-pentylcyclopent-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-6-9-7-5-8-10(9)11/h7,10-11H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTAVRJAAUOVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454931 | |
| Record name | 2-Cyclopenten-1-ol, 2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopenten-1-ol, 2-pentyl- | |
CAS RN |
174618-07-6 | |
| Record name | 2-Cyclopenten-1-ol, 2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B3048483.png)
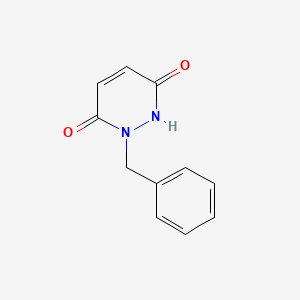


![Propanedinitrile, [(4-aminophenyl)methylene]-](/img/structure/B3048489.png)
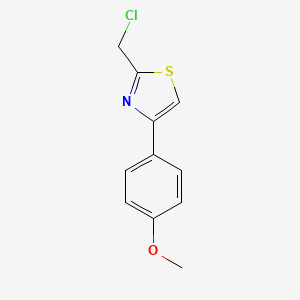
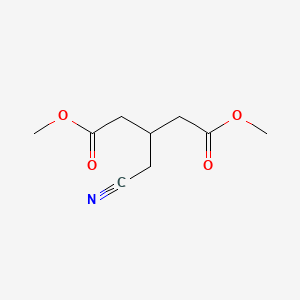
![4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline](/img/structure/B3048493.png)
![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B3048494.png)
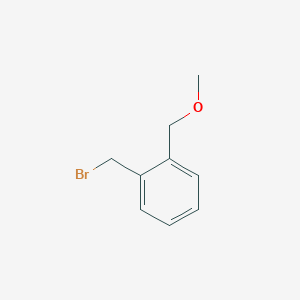
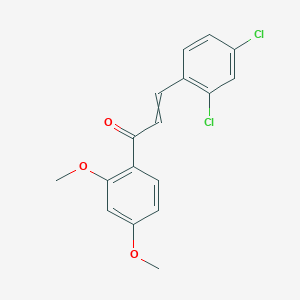
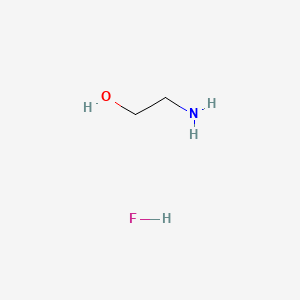
![9,9'-Spirobi[9H-fluorene], 2,2',7,7'-tetrakis([1,1'-biphenyl]-4-yl)-](/img/structure/B3048503.png)
